2-(3-Chlorophenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)benzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H8ClN and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of derivatives from similar compounds and their evaluation for antimicrobial properties. For instance, Kumar et al. (2022) described the synthesis of 2-acyl-3-amino-5-chlorobenzofuran derivatives starting from a key material closely related to "2-(3-Chlorophenyl)benzonitrile." These compounds exhibited promising antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents Kumar et al., 2022.
Drug Metabolism and Toxicology
In drug metabolism, Martin et al. (2003) explored the metabolic pathways of a triazole thione derivative closely related to "this compound" in dog hepatocytes. The study identified a unique S-linked glucuronide metabolite, offering insights into the metabolism and potential toxicity of related compounds Martin et al., 2003.
Anti-Cancer Properties
Research on palladium(II) complexes derived from benzonitrile derivatives, including those structurally related to "this compound," demonstrated significant anti-cancer properties. Zafar et al. (2019) synthesized water-soluble palladium(II) complexes that showed higher cytotoxicity against human breast cancer cell lines than cisplatin, indicating their potential in cancer treatment Zafar et al., 2019.
Organic Synthesis and Material Science
Further, Michaelidou and Koutentis (2009) reported on the synthesis of 3-aminoindole-2-carbonitriles from a compound resembling "this compound," showcasing the compound's utility in producing materials with potential applications in organic electronics Michaelidou & Koutentis, 2009.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds target enzymes such as protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta . These enzymes play crucial roles in protein prenylation, a post-translational modification important for protein–protein interactions and membrane localization .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in protein function . The specific interactions and resulting changes would depend on the exact nature of the target protein and the compound’s chemical structure.
Biochemical Pathways
Given its potential targets, it may influence pathways related to protein prenylation and membrane localization . The downstream effects of these changes would depend on the specific proteins and pathways involved.
Result of Action
Based on its potential targets, it could influence protein function and localization, potentially leading to changes in cellular signaling and function .
Biochemical Analysis
Biochemical Properties
It is known that aromatic compounds like 2-(3-Chlorophenyl)benzonitrile can interact with various enzymes and proteins due to their aromatic rings . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions .
Cellular Effects
Aromatic compounds can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(3-chlorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYNQKBYEZCGOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362713 |
Source
|
Record name | 2-(3-Chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338095-85-4 |
Source
|
Record name | 2-(3-Chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.